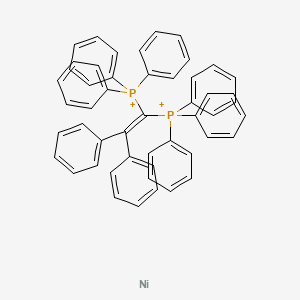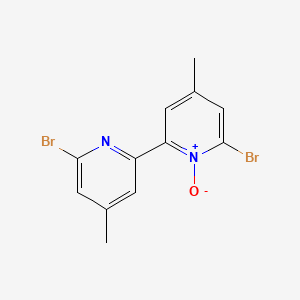
6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound is part of the bipyridine family, which is characterized by two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Complexation: It can form complexes with metal ions, which is particularly useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide has several applications in scientific research:
Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, influencing their structure and function. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable tool in studying redox reactions and catalytic mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
4,4’-Dimethoxy-2,2’-bipyridine: Contains methoxy groups instead of bromine, leading to different chemical properties and reactivity.
6,6’-Dibromo-2,2’-bipyridine: Similar in structure but lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and catalysis.
Propriétés
Numéro CAS |
25373-74-4 |
|---|---|
Formule moléculaire |
C12H10Br2N2O |
Poids moléculaire |
358.03 g/mol |
Nom IUPAC |
2-bromo-6-(6-bromo-4-methylpyridin-2-yl)-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H10Br2N2O/c1-7-3-9(15-11(13)5-7)10-4-8(2)6-12(14)16(10)17/h3-6H,1-2H3 |
Clé InChI |
YCEIRXUDVMSYEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)Br)C2=[N+](C(=CC(=C2)C)Br)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


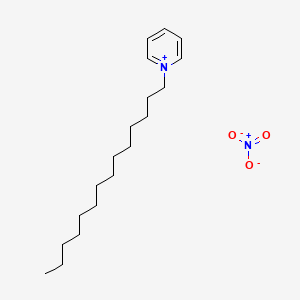
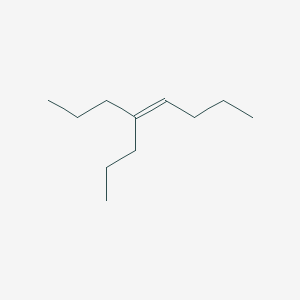
![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
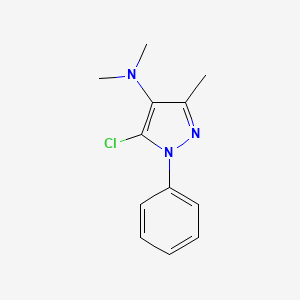
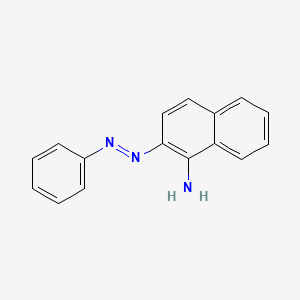
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
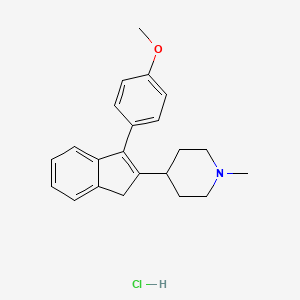
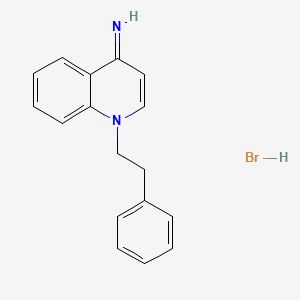
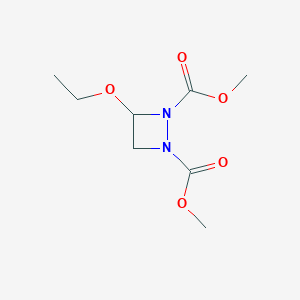
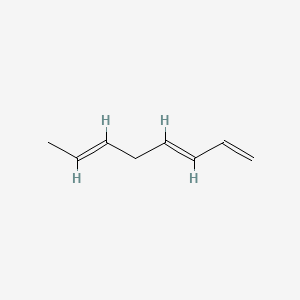
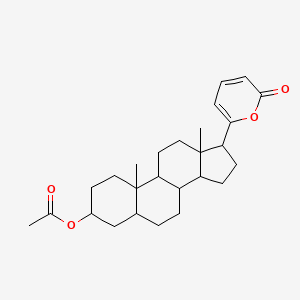
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
